molecular formula C₉H₁₀F₂N₂O₅ B1147043 1'-Epi 2',2'-Difluoro-2'-deoxyuridine CAS No. 153381-14-7

1'-Epi 2',2'-Difluoro-2'-deoxyuridine

Cat. No. B1147043
CAS RN: 153381-14-7
M. Wt: 264.18
InChI Key:
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Description

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is a compound with the molecular formula C9H10F2N2O5 . It is also known by other names such as 1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione . It is a biomedical compound used in the treatment of viral infections .


Molecular Structure Analysis

The molecular weight of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is 264.18 g/mol . The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 .


Physical And Chemical Properties Analysis

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine has several computed properties. It has a molecular weight of 264.18 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 264.05577775 g/mol . The Topological Polar Surface Area is 99.1 Ų .

Scientific Research Applications

Radiosensitization in Tumor Cells

The compound has been shown to be a potent radiosensitizer in tumor cells both in vitro and in vivo . It enhances the radiosensitivity of human glioblastoma cell lines . The ability of the compound to deplete dATP pools through inhibition of ribonucleotide reductase by its diphosphate form is correlated with its radiosensitization effect .

Cytotoxicity in Tumor Cells

The compound has demonstrated cytotoxicity in tumor cells . It rapidly accumulates as the 5’-triphosphate form in HT-29 human colon carcinoma cells, which is eliminated slowly in the absence of the compound with a half-life of >12 h . This accumulation is associated with rapid depletion of cellular dATP pools .

Inhibition of DNA Synthesis

The triphosphate form of the compound can inhibit DNA synthesis directly or interfere with replication through incorporation of its monophosphate form into the elongating DNA strand .

4. Depletion of dGTP and dCTP Pools At higher concentrations, the compound can deplete dGTP and dCTP pools in HT-29 human colon carcinoma cells . This contrasts with previous reports in leukemic cells which demonstrated that the compound exposure depleted the endogenous dCTP pool to a greater extent than the dTTP, dATP, or dGTP pools .

Clinical Activity in Solid Tumors

The compound has shown clinical activity in patients with solid tumors . It is active against a wide variety of solid tumors and is a potent radiation sensitizer .

Induction of Apoptosis

Apoptosis, or programmed cell death, has been shown to be an important mechanism of cell death for many cancers . The role of apoptosis in the compound-mediated radiosensitization is being investigated .

Mechanism of Action

While the exact mechanism of action for 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is not specified in the sources, it is mentioned that it exhibits antiviral activity against a broad range of viruses including herpes simplex virus and varicella-zoster virus .

properties

IUPAC Name

1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRDBEQIJQERSE-PIYBLCFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747700
Record name 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153381-14-7
Record name 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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